3-Azido-1,1,1-trifluoropropane
Description
3-Azido-1,1,1-trifluoropropane: is an organic compound with the molecular formula C3H4F3N3 . It is characterized by the presence of an azido group (-N3) and three fluorine atoms attached to a propane backbone.
Properties
IUPAC Name |
3-azido-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRJIDOINEWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,1,1-trifluoropropane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). One common method is the reaction of 3-bromo-1,1,1-trifluoropropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, mild reaction conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed:
Substitution: Formation of substituted derivatives with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 3-amino-1,1,1-trifluoropropane.
Scientific Research Applications
Chemistry: 3-Azido-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the preparation of fluorinated triazoles through click chemistry. These triazoles have applications in materials science and medicinal chemistry .
Biology: The azido group in this compound allows for bioorthogonal labeling of biomolecules. This enables the study of protein interactions, cellular processes, and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug discovery and development. The unique properties of fluorine atoms can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and fluorinated nature make it valuable in the production of polymers, surfactants, and other functional materials .
Mechanism of Action
The mechanism of action of 3-Azido-1,1,1-trifluoropropane is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process widely used in click chemistry. This reaction is catalyzed by copper(I) ions and proceeds through a concerted mechanism involving the formation of a metallacycle intermediate .
In biological systems, the azido group can be selectively introduced into proteins and peptides, allowing for site-specific labeling and modification. This enables the study of protein function, interactions, and localization within cells .
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoropropane: A halogenated analog used as a precursor in the synthesis of 3-Azido-1,1,1-trifluoropropane.
3-Chloro-1,1,1-trifluoropropane: Another halogenated analog with similar reactivity but different halogen substitution.
3-Iodo-1,1,1-trifluoropropane: A less common analog with iodine substitution.
Uniqueness: this compound is unique due to the presence of both the azido group and trifluoromethyl group. The azido group imparts high reactivity, particularly in cycloaddition reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. This combination of functional groups makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .
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